molecular formula C20H17N3O3S B2588211 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide CAS No. 872695-49-3

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide

Número de catálogo: B2588211
Número CAS: 872695-49-3
Peso molecular: 379.43
Clave InChI: CLBMCJFYUFNQCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group at position 6 and a sulfanyl-acetamide moiety at position 3. The acetamide side chain is further functionalized with an N-benzyl group. The benzodioxole moiety (a methylenedioxy aromatic ring) is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity due to its electron-rich aromatic system and hydrophobic properties . The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, provides a planar scaffold that facilitates interactions with biological targets, while the sulfanyl (-S-) linker may contribute to hydrogen bonding or hydrophobic interactions.

Propiedades

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-19(21-11-14-4-2-1-3-5-14)12-27-20-9-7-16(22-23-20)15-6-8-17-18(10-15)26-13-25-17/h1-10H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBMCJFYUFNQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, followed by the introduction of the pyridazine ring. The final step involves the formation of the benzylacetamide group through a series of nucleophilic substitution reactions.

    Preparation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is introduced via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of Benzylacetamide Group: The final step involves the reaction of the intermediate compound with benzylamine and acetic anhydride to form the benzylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylacetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzylamine, acetic anhydride, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various benzylacetamide derivatives.

Mecanismo De Acción

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide can be contextualized by comparing it to analogs such as G856-6498 (2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide), a compound documented in screening libraries . Key differences and implications are outlined below:

Structural Modifications

Feature Target Compound G856-6498
Core Heterocycle Pyridazine [1,2,4]Triazolo[4,3-b]pyridazine (pyridazine fused with a triazole ring)
Position 6 Subst. 2H-1,3-Benzodioxol-5-yl (shared) 2H-1,3-Benzodioxol-5-yl (shared)
Position 3 Subst. Sulfanyl-acetamide with N-benzyl Sulfanyl-acetamide with N-(2-methoxyphenyl)
Key Functional Groups Benzyl (hydrophobic), sulfanyl linker 2-Methoxyphenyl (electron-donating methoxy group), triazole (hydrogen bonding)

Implications of Structural Differences

Core Heterocycle :

  • The triazolo fusion in G856-6498 introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and rigidity. This modification may enhance target binding specificity compared to the simpler pyridazine core in the target compound.

In contrast, the 2-methoxyphenyl group in G856-6498 adds an electron-donating methoxy substituent, which may modulate electronic interactions with targets (e.g., π-stacking or dipole interactions) and alter metabolic stability.

Sulfanyl Linker :

  • Both compounds retain the sulfanyl (-S-) linker, which may serve as a hydrogen-bond acceptor or participate in hydrophobic interactions. However, the triazole ring in G856-6498 could sterically hinder linker interactions compared to the pyridazine-based compound.

Research Tools and Methodological Context

The structural determination of such compounds likely employs crystallographic software like SHELX (for refinement) and ORTEP-3 (for graphical representation) . These tools are critical for elucidating bond lengths, angles, and conformational flexibility, which inform structure-activity relationship (SAR) studies.

Actividad Biológica

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound notable for its structural features, including a pyridazine ring, thioether linkage, and an acetamide functional group. Its unique structure suggests potential therapeutic applications, particularly in medicinal chemistry.

The molecular formula of the compound is C20H16N6O3SC_{20}H_{16}N_{6}O_{3}S with a molecular weight of approximately 420.4 g/mol. The presence of the 2H-1,3-benzodioxole moiety enhances its chemical reactivity and biological interaction potential.

PropertyValue
Molecular FormulaC20H16N6O3S
Molecular Weight420.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies indicate that it may modulate enzyme activity, leading to significant downstream effects on cellular processes such as proliferation and apoptosis. This modulation may involve inhibition or activation of key signaling pathways relevant in cancer and other diseases .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have shown selective activity against Gram-positive bacteria, suggesting that derivatives of this compound may also exhibit similar properties. For instance, compounds with similar structural motifs have demonstrated varying degrees of antibacterial and antifungal activities .

Anticancer Potential

The compound's structural characteristics hint at potential anticancer properties. Studies on related benzodioxole derivatives indicate that they can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship (SAR) analysis in these studies helps identify promising candidates for further development .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screening various derivatives showed that some exhibited selective antibacterial activity against Bacillus subtilis while others were effective against Candida albicans. The minimal inhibitory concentrations (MIC) were determined for several compounds, providing insight into their potential use as antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies have highlighted the cytotoxic effects of benzodioxole derivatives on cancer cells. For example, certain compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating their potential as selective anticancer agents .

Q & A

How can researchers optimize the synthetic yield of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide while minimizing side reactions?

Methodological Answer:
Optimization requires systematic variation of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridazine sulfur atom. Evidence from analogous compounds suggests solvent polarity impacts thiol coupling efficiency .
  • Temperature Control : Gradual heating (60–80°C) prevents thermal degradation of the benzodioxole moiety while ensuring complete sulfanyl-acetamide conjugation. Real-time monitoring via HPLC is recommended .
  • Catalyst Use : Base catalysts (e.g., K₂CO₃, 1.2–2.0 equivalents) improve deprotonation of thiol intermediates. Excess base may hydrolyze the acetamide group, requiring titration .
  • Flow Reactors : For scale-up, continuous flow systems reduce side reactions via precise residence time control and improved mass transfer .

What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL handles twinning and high-resolution data, critical for resolving disorder in the benzodioxole ring .
  • ORTEP-3 GUI : Visualize thermal ellipsoids to assess positional uncertainties in the pyridazine-sulfanyl linkage .
  • Multidimensional NMR : ¹H-¹³C HSQC and NOESY clarify spatial relationships between the benzyl group and pyridazine ring. Deuterated DMSO resolves overlapping aromatic signals .

How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological Answer:

  • Assay Validation : Replicate studies using orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Purity Assessment : Quantify impurities (>98% HPLC purity required) that may interfere with activity. Use preparative HPLC for critical batches .
  • Cell Line Authentication : Cross-check genetic profiles to rule out off-target effects from contaminated/misidentified lines .

What computational strategies are effective in predicting the reactivity of the sulfanyl-acetamide moiety in novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for sulfanyl group reactions (e.g., oxidation to sulfones). ICReDD’s reaction path search algorithms reduce trial-and-error experimentation .
  • Machine Learning : Train models on existing pyridazine-thioether reactivity data to predict optimal substituents for stability or bioactivity .

What are the critical considerations when designing continuous flow synthesis protocols for scale-up?

Methodological Answer:

  • Residence Time : Calibrate using kinetic studies to ensure complete conversion before quenching. Typical ranges: 5–30 minutes .
  • Mixing Efficiency : Use static mixers or segmented flow to prevent thiol oxidation during intermediate transfers .
  • In-line Analytics : Implement FTIR or UV-vis probes for real-time monitoring of key intermediates .

How can researchers validate target engagement specificity given potential off-target interactions?

Methodological Answer:

  • CRISPR Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to map interactome profiles .
  • SPR Competition Assays : Measure displacement by known inhibitors to confirm binding site specificity .

What experimental approaches are recommended for studying metabolic stability while preserving core pharmacophore integrity?

Methodological Answer:

  • Liver Microsome Assays : Incubate with NADPH-fortified human microsomes (37°C, pH 7.4) to identify vulnerable sites (e.g., benzodioxole methylenedioxy cleavage) .
  • Isotopic Labeling : Synthesize ¹³C-labeled acetamide to track metabolic fate via LC-MS/MS without structural modification .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.